1-(2,3-Dimethylphenyl)pyrrolidine
Overview
Description
1-(2,3-Dimethylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 2,3-dimethylphenyl group. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their versatile reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dimethylphenyl)pyrrolidine are currently unknown. This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, including binding to enantioselective proteins . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Pharmacokinetics
The compound has a molecular weight of 175.3 , which suggests it may have favorable drug-like properties, as most orally administered drugs have a molecular weight below 500.
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Another approach involves the reductive amination of 2,3-dimethylbenzaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce secondary amines.
Scientific Research Applications
1-(2,3-Dimethylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the 2,3-dimethylphenyl group, and is widely used in organic synthesis and medicinal chemistry.
2,3-Dimethylpyrrolidine: A structural isomer with the methyl groups on the pyrrolidine ring instead of the phenyl ring.
1-Phenylpyrrolidine: A compound with a phenyl group attached to the pyrrolidine ring, but without the dimethyl substitution.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSFWFVNOENHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650327 | |
Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-89-3 | |
Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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